molecular formula C18H17N3OS B2874492 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476459-89-9

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2874492
CAS No.: 476459-89-9
M. Wt: 323.41
InChI Key: KDXPJCZAWHCJGV-UHFFFAOYSA-N
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Description

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a 1,3,4-thiadiazole derivative characterized by a 3-methylphenyl substituent at the 5-position of the thiadiazole ring and a 3-phenylpropanamide side chain. This scaffold is of interest due to the versatility of the 1,3,4-thiadiazole core, which is known for diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-6-5-9-15(12-13)17-20-21-18(23-17)19-16(22)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXPJCZAWHCJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:

  • Formation of 3-methylphenyl-1,3,4-thiadiazol-2-amine: This is achieved by reacting 3-methylbenzenamine with carbon disulfide and hydrazine hydrate under acidic conditions.

  • Coupling with 3-phenylpropanoyl chloride: The resulting 3-methylphenyl-1,3,4-thiadiazol-2-amine is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the phenyl ring or the thiadiazole ring can produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced derivatives with altered functional groups.

  • Substitution Products: Derivatives with substituted groups on the phenyl or thiadiazole rings.

Scientific Research Applications

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituents on the 1,3,4-thiadiazole ring significantly influence physical properties such as melting points and synthetic yields. A comparison of key analogs is summarized below:

Compound Name Substituent on Thiadiazole Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 3-methylphenyl Not reported Not given Phenylpropanamide -
N-[5-(4-Methoxybenzyl)-...] 4-methoxybenzyl Not reported Not given Methoxybenzyl, phenylpropanamide
5e () (4-chlorobenzyl)thio 132–134 74 Chlorobenzyl, acetamide
5j () (4-chlorobenzyl)thio 138–140 82 Chlorobenzyl, phenoxyacetamide
N-(5-octyl-...propanamide () Octyl Not reported Not given Long alkyl chain

Key Observations :

  • Electron-Withdrawing Groups : Chlorobenzyl-substituted analogs (e.g., 5e, 5j) exhibit higher melting points (132–140°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole) .
  • Alkyl vs.
  • Methoxy Group Impact : The 4-methoxybenzyl analog () may exhibit improved solubility over the target’s 3-methylphenyl group due to the methoxy group’s polarity .

Yield Comparison :

  • Substituted thiadiazoles with bulky groups (e.g., benzylthio in 5h, ) show higher yields (85–88%), suggesting steric effects may stabilize intermediates .

Agrochemicals () :

  • Tebuthiuron: A 1,3,4-thiadiazole urea derivative with a tert-butyl group acts as a herbicide, highlighting the role of nonpolar substituents in agrochemical activity .
  • Target Compound : The 3-methylphenyl group may favor pharmaceutical over agrochemical applications due to aromatic pharmacophores.

Kinase Inhibitors () :

  • Compound 7: A thioether-linked analog (N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide) inhibits CDK5/p25, a target in neurodegenerative diseases . The target compound’s simpler structure lacks the p-tolylamino moiety, which may reduce specificity for kinase targets.

Plant Growth Promoters () :

  • Triazole-thiadiazole hybrids (e.g., ) enhance crop growth at low concentrations, suggesting that the target’s phenylpropanamide chain could be modified for similar effects .

Spectral and Electronic Properties

  • NMR Shifts : reports δ 3.4 ppm (CH₂) and δ 7.5–8.2 ppm (aromatic H) for a triazole-thiadiazole hybrid . The target compound’s 3-methylphenyl group may upfield-shift aromatic protons due to electron-donating effects.
  • Sulfur vs. Oxygen : Thiadiazoles (S-containing) exhibit greater electron-withdrawing capacity and metabolic stability compared to oxadiazoles (–10), making them preferable in drug design .

Biological Activity

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound derived from the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OSC_{20}H_{22}N_{4}OS, with a molecular weight of approximately 366.48 g/mol. The compound features a thiadiazole ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative ASK-MEL-24.27
Thiadiazole Derivative BMCF-70.28
Thiadiazole Derivative CA5490.52

These findings suggest that modifications in the substituents on the thiadiazole ring can enhance anticancer activity, with specific focus on the nature of the substituents affecting efficacy against different cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit considerable antibacterial and antifungal activities.

CompoundActivity TypeOrganismResult
QNM-14AntibacterialE. coliActive
QNM-11AntifungalS. aureusActive
QNM-5AntifungalC. albicansActive

In particular, the presence of specific functional groups has been correlated with enhanced activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Thiadiazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. Some compounds in this class have demonstrated potent inhibitory effects.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound A0.060 ± 0.002Not tested
Compound B0.241 ± 0.011Not tested

These results indicate that structural modifications can lead to significant variations in enzyme inhibition potency .

Case Studies

  • Anticancer Study : A recent study evaluated a series of thiadiazole derivatives for their anticancer properties against various cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly improved the compounds' cytotoxic effects.
  • Antimicrobial Evaluation : Another investigation focused on the synthesis of new thiadiazole derivatives and their antimicrobial activities against a range of pathogenic bacteria and fungi. The findings highlighted that some derivatives showed promising results comparable to conventional antibiotics .

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